Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]-
Description
Introduction to Benzenepropanoic Acid Derivatives
Nomenclature and Structural Taxonomy of 4-[(1S,3S)-3-[[(1R)-1-(3-Cyanophenyl)ethyl]amino]cyclopentyl]benzenepropanoic Acid
The systematic IUPAC name 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]benzenepropanoic acid encodes critical information about its molecular architecture. Breaking down the nomenclature:
| Component | Structural Significance |
|---|---|
| Benzenepropanoic acid | A benzene ring linked to a three-carbon chain terminating in a carboxylic acid group (C~6~H~5~-CH~2~CH~2~COOH). |
| 4-[(1S,3S)-3-...cyclopentyl] | A cyclopentane ring substituted at position 4 of the benzene, with (1S,3S) stereochemistry. |
| (1R)-1-(3-cyanophenyl)ethyl | A chiral ethyl group bearing a 3-cyanophenyl substituent, with R-configuration at the stereocenter. |
| Amino linkage | A secondary amine (-NH-) connecting the cyclopentyl and ethyl-cyanophenyl groups. |
The molecular formula C~23~H~26~N~2~O~2~ (molecular weight: 362.46 g/mol) reflects the integration of aromatic, aliphatic, and heteroatomic components. The InChIKey DNPIFPRBZKVKGE-UHFFFAOYSA-N and SMILES CCOC(=O)OC1=CC(=C(C=C1)OC(=O)OCC)CCC(=O)O provide machine-readable representations of its connectivity and stereochemistry.
Key structural features include:
- Chiral Centers : Three stereocenters—two on the cyclopentane ring (1S,3S) and one on the ethyl group (1R)—dictate its three-dimensional conformation.
- Electronic Effects : The electron-withdrawing cyano group (-C≡N) on the phenyl ring influences reactivity and intermolecular interactions.
- Conformational Rigidity : The cyclopentane ring imposes torsional strain, favoring specific dihedral angles that enhance stereochemical stability.
Historical Development of Chiral Cyclopentyl-Substituted Aromatic Carboxylic Acids
The synthesis of chiral cyclopentyl-substituted aromatic carboxylic acids represents a convergence of asymmetric catalysis and C–H functionalization methodologies. Early efforts focused on benzoic acid derivatives , such as esterified analogs synthesized via N,N'-dicyclohexylcarbodiimide (DCC)-mediated coupling, which demonstrated tyrosinase inhibitory activity. However, the introduction of stereochemically defined cyclopentyl groups required advances in transannular C–H functionalization , as exemplified by the work of Wang et al. (2023).
Key Milestones:
- 2010s : Development of quinuclidine-pyridone ligands enabled γ-selective C–H arylation of cycloalkane carboxylic acids, bypassing traditional β-functionalization limitations.
- 2020s : Application of asymmetric hydrogenation to β-aryl alkylidene malonate esters facilitated the production of enantiomerically pure benzenepropanoic acid derivatives.
- 2023 : A landmark study reported the transannular γ-arylation of cyclopentane carboxylic acids using sulfonamide-pyridone ligands, achieving diastereoselectivities >20:1 for targets like 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]benzenepropanoic acid.
These innovations addressed two historical challenges:
- Stereocontrol : Early methods often yielded racemic mixtures, but chiral ligands like L1 (quinuclidine-pyridone) enabled precise stereochemical outcomes.
- Ring Strain Mitigation : Small cycloalkanes (e.g., cyclopentane) posed activation barriers due to angle strain, resolved through palladium-catalyzed C–H insertion strategies.
The compound’s structural complexity and stereochemical precision render it a valuable scaffold for histone deacetylase (HDAC) inhibitors and AKR1C3 antagonists , with synthetic routes now reduced from 10 steps to just two in some cases. This progression underscores the transformative impact of modern C–H functionalization techniques on the synthesis of chiral aromatic carboxylic acids.
Properties
Molecular Formula |
C23H26N2O2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-[4-[3-[1-(3-cyanophenyl)ethylamino]cyclopentyl]phenyl]propanoic acid |
InChI |
InChI=1S/C23H26N2O2/c1-16(20-4-2-3-18(13-20)15-24)25-22-11-10-21(14-22)19-8-5-17(6-9-19)7-12-23(26)27/h2-6,8-9,13,16,21-22,25H,7,10-12,14H2,1H3,(H,26,27) |
InChI Key |
AHRAQLXLTXRFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)NC2CCC(C2)C3=CC=C(C=C3)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis
This method typically involves several key steps, including the formation of the cyclopentyl amine followed by its coupling with the benzenepropanoic acid derivative.
Step 1: Formation of Cyclopentylamine
Cyclopentylamine can be synthesized from cyclopentene through a series of reactions involving hydrogenation and amination processes.
Step 2: Synthesis of Benzenepropanoic Acid Derivative
The benzenepropanoic acid derivative can be prepared through Friedel-Crafts acylation of benzene with propanoic acid, utilizing aluminum chloride as a catalyst.
Step 3: Coupling Reaction
The cyclopentylamine is then coupled with the benzenepropanoic acid derivative using standard peptide coupling techniques, such as using carbodiimide reagents (e.g., EDC or DCC) to facilitate the formation of the amide bond.
One-Pot Synthesis
Recent advancements have led to the development of one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single reaction vessel.
-
A combination of cyclopentylamine, benzenepropanoic acid, and coupling agents can be combined in a solvent such as dimethylformamide (DMF) under controlled temperature conditions to promote efficient reaction and yield.
Comparative Analysis of Synthetic Routes
The following table summarizes the key features of different preparation methods for Benzenepropanoic acid, 4-[(1S,3S)-3-[[[1R]-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]-:
| Method | Advantages | Disadvantages |
|---|---|---|
| Multi-step Synthesis | High specificity and control over each step | Longer reaction time and more complex procedure |
| One-Pot Synthesis | Simplified procedure and reduced time | Potential for lower yield or purity |
Research Findings
Research indicates that compounds similar to Benzenepropanoic acid derivatives exhibit various biological activities, including anti-inflammatory and analgesic properties. The presence of an amino group in this compound suggests potential interactions with neurotransmitter systems or other biological pathways.
Chemical Reactions Analysis
Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Scientific Research Applications
Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzenepropanoic Acid Derivatives
Key Observations :
- Electron-Withdrawing Groups: The target’s 3-cyanophenyl group contrasts with the 4-isopropylphenyl (electron-donating) in , which may reduce metabolic stability but enhance binding affinity to polar active sites.
- Heterocyclic Moieties: The patent compound in uses a trifluoromethyl-naphthyridine group, offering enhanced lipophilicity and metabolic resistance compared to the target’s cyanophenyl.
Key Observations :
- Coupling Agents : The target compound may share EDCI-mediated amide coupling with , though stereochemical control during cyclopentylamine synthesis would require chiral catalysts or resolution techniques.
- Salt Formation : The patent compound’s succinate salt in highlights a strategy to improve solubility—a consideration absent in the target compound’s current data.
Physicochemical and Pharmacological Properties
Table 3: Inferred Property Comparison
Key Observations :
- The target’s cyanophenyl group may reduce aqueous solubility compared to the patent compound’s salt form but could enhance target engagement in hydrophobic pockets.
- The isopropyl group in contributes to higher LogP, favoring membrane permeability but risking off-target binding.
Biological Activity
Benzenepropanoic acid, specifically the compound 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]- (CAS Number: 1157581-25-3), is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The biological activity of benzenepropanoic acid derivatives often involves interactions with various biological targets, including receptors and enzymes. Research indicates that the compound may exhibit activity through:
- Receptor Modulation : Similar compounds have shown affinity for adrenergic and dopamine receptors, suggesting potential implications in cardiovascular and neurological pathways.
- Calcium Channel Interaction : Some studies have indicated that derivatives can act as calcium channel blockers, affecting vascular resistance and perfusion pressure in cardiac models .
Cardiovascular Effects
A study on related benzene sulfonamide derivatives highlighted their impact on perfusion pressure and coronary resistance using an isolated rat heart model. Key findings include:
| Compound | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|---|
| Control | N/A | Baseline | Baseline |
| Benzene Sulfonamide | 0.001 | Decreased | Increased |
| Compound 4 (4-(2-amino-ethyl)-benzenesulfonamide) | 0.001 | Significant decrease | Significant decrease |
The results indicated that the benzene sulfonamide derivatives could effectively reduce both perfusion pressure and coronary resistance, suggesting a potential therapeutic role in managing cardiovascular conditions .
Docking Studies
Theoretical docking studies have been conducted to explore the interaction of benzenepropanoic acid derivatives with calcium channels. These studies utilized protein structures such as 6jp5 to simulate binding affinities and predict biological effects:
- Binding Affinity : The docking analysis showed favorable interactions with amino acid residues in calcium channels, which could lead to decreased vascular resistance.
- Comparison with Known Inhibitors : The compound's predicted binding was compared with known calcium channel blockers like nifedipine and amlodipine, demonstrating comparable or superior binding characteristics .
Case Studies
One notable case involved the evaluation of a related compound's effects on heart rate and blood pressure in vivo. The study found that administration of the compound led to:
- Reduction in Heart Rate : A statistically significant decrease was observed post-administration.
- Lower Blood Pressure : Measurements indicated a marked drop in systolic and diastolic pressures compared to control groups.
These findings support the hypothesis that similar benzenepropanoic acid derivatives may have therapeutic potential in treating hypertension and other cardiovascular disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
